3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
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Overview
Description
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The piperazine moiety is introduced through nucleophilic substitution reactions, often using 4-chlorophenylpiperazine as a key reagent. The sulfonyl group is then added via sulfonylation reactions, and the final step involves the coupling of the thiophene derivative with 4-methylbenzylamine under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride: A selective h5-HT1D antagonist with similar piperazine and chlorophenyl groups.
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Another compound featuring a piperazine moiety and chlorophenyl group, used in various pharmacological studies.
Uniqueness
What sets 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-17-2-4-18(5-3-17)16-25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-8-6-19(24)7-9-20/h2-10,15H,11-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYSWMIQDWAJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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